molecular formula C12H25NO2 B13243099 2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol

2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol

Cat. No.: B13243099
M. Wt: 215.33 g/mol
InChI Key: AHSAKQMDTLPCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol is an organic compound characterized by its cyclohexyl ring substituted with a propan-2-yl group and an amino group, which is further connected to a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using suitable alkylating agents.

    Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the cyclohexyl precursor.

    Attachment of Propane-1,3-diol: The final step involves the attachment of the propane-1,3-diol moiety through esterification or etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Propan-2-yl)cyclohexyl]propane-1,3-diol
  • 2,2-bis(4-aminocyclohexyl)propane
  • 4-[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,2-diol

Uniqueness

2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring, propan-2-yl group, amino group, and propane-1,3-diol moiety sets it apart from other similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

2-[(4-propan-2-ylcyclohexyl)amino]propane-1,3-diol

InChI

InChI=1S/C12H25NO2/c1-9(2)10-3-5-11(6-4-10)13-12(7-14)8-15/h9-15H,3-8H2,1-2H3

InChI Key

AHSAKQMDTLPCDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NC(CO)CO

Origin of Product

United States

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